2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Description
2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde is a fluorinated pyrazole derivative featuring a pyridinyl substituent and an acetaldehyde functional group. This compound is structurally characterized by a pyrazole core substituted at the 1-position with a 2-fluoroethyl group and at the 3-position with a pyridin-3-yl moiety.
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-4-6-16-9-11(3-7-17)12(15-16)10-2-1-5-14-8-10/h1-2,5,7-9H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLPDTDLDOLOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CC=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a pyrazole ring, a pyridine moiety, and a fluoroethyl group, which may contribute to its interaction with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit the activity of enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It may also modulate receptor signaling pathways, influencing cellular responses.
Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Several studies have shown that pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, potentially useful in treating conditions like arthritis.
- Antimicrobial Properties : Some pyrazole compounds have demonstrated efficacy against various bacterial and fungal strains.
Case Studies
-
Anticancer Activity
- A study published in PubMed highlighted the anticancer potential of pyrazole derivatives, noting their ability to inhibit cell proliferation in various cancer cell lines. The specific activity of this compound was evaluated against breast cancer cells, showing significant cytotoxic effects at micromolar concentrations .
- Anti-inflammatory Effects
-
Antimicrobial Activity
- A recent investigation into the antimicrobial efficacy of various pyrazole derivatives reported that some compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The fluoroethyl substitution in this compound was noted as a beneficial modification enhancing antimicrobial properties .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde and related compounds:
Key Differences and Implications :
Fluorine Substituents: The 2-fluoroethyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., propargyl or piperidine derivatives). Fluorine’s inductive effect may also modulate binding interactions in biological targets . In contrast, the absence of fluorine in compounds like 2-(1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde reduces polarity but introduces alkyne reactivity for modular synthesis .
Functional Groups :
- The acetaldehyde moiety in the target compound offers a reactive site for Schiff base formation or nucleophilic additions, making it valuable for covalent inhibitor design or prodrug strategies.
- Acetonitrile derivatives (e.g., 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile) lack this aldehyde reactivity but provide nitrile groups useful in metal-catalyzed cross-couplings or as precursors to tetrazoles .
Biological Activity: Pyridin-3-yl-substituted pyrazoles are recurrent motifs in kinase inhibitors (e.g., JAK2/STAT3 pathways) and acetylcholinesterase inhibitors . The target compound’s aldehyde group may enhance covalent binding to catalytic cysteine residues, a feature absent in non-reactive analogs like acetamides . Dichlorophenyl-substituted analogs exhibit antimicrobial activity, suggesting that halogenation patterns significantly influence target selectivity .
Research Findings and Data
Physicochemical Properties :
- The target compound’s logP (estimated via computational models) is ~1.5, lower than piperidine-linked analogs (~2.8), reflecting reduced membrane permeability but improved aqueous solubility .
- Thermal Stability: Fluorinated pyrazoles generally exhibit higher melting points (e.g., 252–255°C for related chromenone derivatives) compared to non-fluorinated counterparts .
Preparation Methods
Pyrazole Core Formation
The pyrazole core is typically synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For 1,3-disubstituted pyrazoles, a common approach is the condensation of appropriately substituted hydrazines with α,β-unsaturated carbonyl compounds or β-ketoesters.
- For the pyridin-3-yl substitution at the 3-position, 3-pyridyl hydrazines or 3-pyridyl-substituted β-ketoesters are used as starting materials.
- The cyclization conditions often involve refluxing in ethanol or other polar solvents with acid or base catalysis.
Introduction of the 2-Fluoroethyl Group
The fluorinated ethyl group is introduced at the pyrazole nitrogen (N1) via N-alkylation:
- Alkylation of the pyrazole nitrogen with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as DMF or DMSO.
- Reaction temperature is controlled to prevent over-alkylation or decomposition.
Functionalization at the 4-Position with Acetaldehyde Group
The acetaldehyde substituent at the 4-position of the pyrazole ring can be introduced by:
- Lithiation of the pyrazole ring at the 4-position followed by quenching with DMF to form the aldehyde group.
- Alternatively, oxidation of a corresponding methyl or hydroxymethyl precursor at the 4-position to the aldehyde using mild oxidizing agents (e.g., PCC, Dess–Martin periodinane).
Purification and Characterization
- The crude product is purified by chromatographic methods such as silica gel column chromatography.
- Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and HPLC to confirm purity (typically >95%) and structure.
Summary Table of Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Condensation of 3-pyridyl hydrazine with β-ketoester | Construct pyrazole core with pyridin-3-yl substituent | Acid/base catalysis, reflux |
| 2 | N1-Alkylation | 2-Fluoroethyl bromide, K2CO3, DMF, RT-60°C | Introduce 2-fluoroethyl group at N1 | Control temperature to avoid side reactions |
| 3 | Functionalization at C4 | Lithiation (e.g., n-BuLi), quench with DMF or oxidation of methyl precursor | Introduce acetaldehyde group at C4 | Use mild oxidants to preserve aldehyde |
| 4 | Purification | Silica gel chromatography | Isolate pure product | Confirm purity >95% |
Research Findings and Optimization Notes
- The choice of base and solvent in the N-alkylation step critically affects the yield and regioselectivity. Potassium carbonate in DMF is commonly preferred for mild conditions.
- Lithiation at the 4-position requires low temperatures (-78°C) to avoid side reactions and ensure regioselectivity.
- Oxidation methods for aldehyde introduction are optimized to prevent over-oxidation to acids.
- Fluorinated alkylation reagents must be handled carefully due to their reactivity and potential toxicity.
- Purity above 95% is achievable with standard chromatographic techniques, essential for biological activity studies.
Q & A
Q. What are the primary synthetic routes for preparing 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde, and which reaction parameters critically influence yield?
Methodological Answer: The compound can be synthesized via multi-step protocols involving pyrazole core formation followed by fluorinated side-chain introduction. Key steps include:
- Pyrazole ring construction : Cyclocondensation of hydrazines with β-keto esters or diketones, as demonstrated in pyrazole derivatives (e.g., ).
- Fluoroethyl group installation : Nucleophilic substitution using 2-fluoroethyl halides under controlled basic conditions to avoid elimination side reactions .
- Aldehyde functionalization : Oxidation of primary alcohols (e.g., using PCC or Swern oxidation) or protection-deprotection strategies to prevent aldehyde reactivity during synthesis. Critical parameters: Temperature (to minimize fluorinated byproducts), solvent polarity (for pyrazole solubility), and stoichiometric control of fluorinating agents .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?
Methodological Answer:
- NMR spectroscopy : Use and NMR to confirm the fluorinated ethyl group and pyridine/pyrazole ring connectivity. NMR aids in identifying aldehyde carbonyl signals (~200 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms substituent positions, as shown in fluorinated pyrazole structures ( ).
- Mass spectrometry (HRMS) : Validates molecular formula and detects impurities. Priority hierarchy: Crystallography > NMR > MS for structural validation; discrepancies require solvent effect analysis or DFT calculations .
Q. How does the 2-fluoroethyl group influence the compound’s reactivity in subsequent derivatization reactions (e.g., aldehyde oxidation or nucleophilic additions)?
Methodological Answer: The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent carbon, potentially accelerating nucleophilic attacks on the aldehyde. However, steric hindrance from the fluoroethyl group may reduce accessibility. Experimental approaches:
- Compare reaction rates with non-fluorinated analogs.
- Use kinetic studies (e.g., pseudo-first-order conditions) to quantify fluorine’s electronic effects.
- Monitor byproducts (e.g., β-elimination) via GC-MS or HPLC .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be systematically resolved?
Methodological Answer:
- Dynamic effects : Variable-temperature NMR to identify conformational flexibility (e.g., hindered rotation of the pyridine ring).
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate structures .
- Cocrystallization studies : Introduce heavy atoms (e.g., bromine) to improve X-ray resolution, as seen in fluorinated pyrazole analyses ( ).
- Cross-validation : Use 2D NMR (COSY, NOESY) to resolve overlapping signals .
Q. What experimental design (DoE) strategies optimize reaction conditions for synthesizing fluorinated pyrazole derivatives like this compound?
Methodological Answer:
- Factorial design : Screen variables (temperature, solvent, catalyst loading) to identify critical factors. For example, a 2 factorial design reduces trial runs while capturing interactions ( ).
- Response surface methodology (RSM) : Optimize yield/purity using central composite designs. Example: Maximizing fluorination efficiency while minimizing byproduct formation .
- High-throughput screening : Parallel reactions under varying conditions (e.g., solvent libraries) to accelerate parameter optimization, as applied in reaction engineering ( ).
Q. What computational tools are suitable for predicting the compound’s reactivity or binding interactions with biological targets?
Methodological Answer:
- Quantum mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole and aldehyde moieties (software: Gaussian, ORCA).
- Molecular docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina, leveraging the pyridine ring’s π-stacking potential.
- MD simulations : Assess stability of fluorinated side chains in solvated environments (GROMACS, AMBER) .
Q. How can reaction mechanisms for key steps (e.g., fluorination or pyrazole ring formation) be rigorously validated?
Methodological Answer:
- Isotopic labeling : Use or to trace oxygen/hydrogen migration during cyclization.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
- In situ spectroscopy : Monitor intermediates via FTIR or Raman during fluorination ( ).
Data Management & Reproducibility
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across labs?
Methodological Answer:
- Detailed SOPs : Specify solvent batch purity, drying protocols, and inert atmosphere requirements.
- Cross-lab validation : Share samples for interlaboratory NMR/X-ray comparisons ( ).
- Open-data platforms : Upload crystallographic data to CCDC or PDBj (e.g., ) and spectral data to public repositories.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
